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Compound Name: Niraparib (R-enantiomer)

Cat. No.: B1678939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Niraparib is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes,

PARP-1 and PARP-2, which play a critical role in DNA repair. By inhibiting PARP, Niraparib

induces synthetic lethality in tumors with deficiencies in homologous recombination repair

(HRR), such as those with BRCA1/2 mutations. Niraparib is a chiral molecule, and its R-

enantiomer has demonstrated distinct pharmacological properties. These application notes

provide detailed protocols and data for assessing the efficacy of the Niraparib R-enantiomer,

offering a comprehensive guide for researchers in the field of oncology and drug development.

Signaling Pathway of PARP Inhibition and Synthetic
Lethality
The primary mechanism of action of Niraparib involves the inhibition of PARP enzymes, which

are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair

(BER) pathway. When PARP is inhibited, these SSBs accumulate and, during DNA replication,

can lead to the formation of more cytotoxic double-strand breaks (DSBs). In cells with a

functional HRR pathway, these DSBs can be efficiently repaired. However, in tumor cells with

HRR defects (e.g., BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability

and, ultimately, cell death—a concept known as synthetic lethality. Furthermore, a key

mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes
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the PARP-DNA complex, creating a physical obstruction to DNA replication and transcription,

which is even more cytotoxic than the enzymatic inhibition alone.
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Caption: PARP Inhibition and Synthetic Lethality Pathway. (Within 100 characters)
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Quantitative Data Summary
The following tables summarize the in vitro efficacy of the Niraparib R-enantiomer compared to

its S-enantiomer and the racemic mixture.

Table 1: In Vitro PARP Inhibition and Cellular Potency of Niraparib Enantiomers

Compound PARP1 IC50 (nM)
PARylation EC50
(nM)

BRCA1-HeLa CC50
(nM)

Niraparib R-

enantiomer
2.4 30 470

Niraparib S-

enantiomer
Not Reported 4.0 34

Data sourced from commercially available information.

Table 2: In Vivo Antitumor Activity of Niraparib (Racemic) in Xenograft Models

Xenograft Model
Genetic
Background

Niraparib Dose
(mg/kg, daily)

Tumor Growth
Inhibition (TGI) (%)

MDA-MB-436 BRCA1 mutant 25 60

50 93

75 107

Capan-1 (intracranial) BRCA2 mutant 45 62

A2780 BRCA wild-type 62.5 56.4

Note: Specific in vivo efficacy data for the Niraparib R-enantiomer is not readily available in the

public domain. The data presented here is for the racemic mixture of Niraparib and serves as a

reference for designing in vivo studies.[1]
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In Vitro Efficacy Assessment
1. PARP Trapping Assay (Fluorescence Polarization)

This assay quantitatively measures the ability of an inhibitor to trap PARP1 on a fluorescently

labeled DNA oligonucleotide.
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Assay Principle Experimental Steps

Fluorescent DNA Probe
(Low Polarization)

PARP1 + DNA Probe
(High Polarization)

PARP1 + DNA + NAD+
(Low Polarization - Dissociation)

PARP1 + DNA + Inhibitor
(High Polarization - Trapping)

1. Prepare Reagents
(PARP1, DNA Probe, NAD+, Inhibitor)

2. Incubate PARP1, DNA Probe,
and Niraparib R-enantiomer

3. Initiate Reaction with NAD+

4. Measure Fluorescence Polarization
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1. Cell Seeding and Treatment
with Niraparib R-enantiomer

2. Fixation and Permeabilization

3. Blocking

4. Primary Antibody Incubation
(anti-γ-H2AX)

5. Secondary Antibody Incubation
(Fluorescently Labeled)

6. Counterstaining (DAPI)

7. Imaging and Analysis
(Fluorescence Microscopy)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable
properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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